Isovaleryl l-carnitine chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

异戊酰肉碱(氯化物)是一种天然存在的酰基肉碱,通过L-亮氨酸的代谢转化形成。 它是一种强效的人类中性粒细胞钙依赖性蛋白酶(钙蛋白酶)激活剂 。 这种化合物也是L-亮氨酸分解代谢的产物,在各种代谢途径中起着重要作用 .

作用机制

异戊酰肉碱(氯化物)通过激活人中性粒细胞的钙依赖性蛋白酶(钙蛋白酶)来发挥作用。 这种激活导致特定底物的蛋白水解,这在各种细胞过程中起着至关重要的作用,包括细胞凋亡和自噬 。 所涉及的分子靶点和途径包括钙信号通路和泛素-蛋白酶体系统 .

生化分析

Biochemical Properties

Isovaleryl L-Carnitine Chloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of fatty acids, acting as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it increases survival and decreases apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes when used at a concentration of 1 mM . It also inhibits amino acid deprivation-induced proteolysis and autophagy in isolated perfused rat liver when used at concentrations of 77 and 100 µM, respectively .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the metabolic conversion of L-leucine . It also plays a role in the inhibition of amino acid deprivation-induced proteolysis and autophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been observed to increase survival and decrease apoptosis in hepatocyte growth factor-deprived murine C2.8 hepatocytes over time .

Metabolic Pathways

This compound is involved in the metabolism of fatty acids. It acts as a substrate for the reversible acetylation of coenzyme A and as a carrier for the transport of long-chain fatty acids from the cytosol across the inner mitochondrial membrane .

准备方法

异戊酰肉碱(氯化物)可以通过L-亮氨酸的代谢转化合成。 合成途径涉及异戊酰辅酶A脱氢酶的酶促作用,将异戊酰辅酶A转化为异戊酰肉碱 。 工业生产方法通常使用高纯度试剂和受控反应条件,以确保所需产品的纯度和产量 .

化学反应分析

异戊酰肉碱(氯化物)会经历各种化学反应,包括:

氧化: 此反应涉及使用过氧化氢或高锰酸钾等氧化剂将异戊酰肉碱转化为其氧化形式。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂将异戊酰肉碱转化为其还原形式。

这些反应中常用的试剂和条件包括二甲基亚砜(DMSO)、乙醇和磷酸盐缓冲盐水(PBS)等溶剂,在不同的pH值下进行 。 这些反应形成的主要产物包括异戊酰肉碱的氧化、还原或取代衍生物 .

科学研究应用

异戊酰肉碱(氯化物)有几个科学研究应用,包括:

化学: 它被用作各种化学反应中的试剂,以及分析化学技术中的标准品。

生物学: 它在研究代谢途径和酶活性中发挥作用,特别是那些涉及L-亮氨酸分解代谢的途径。

相似化合物的比较

异戊酰肉碱(氯化物)可以与其他酰基肉碱进行比较,例如:

乙酰肉碱: 参与乙酰基转运到线粒体中以产生能量。

丙酰肉碱: 在脂肪酸和氨基酸的代谢中发挥作用。

丁酰肉碱: 参与短链脂肪酸的代谢.

异戊酰肉碱(氯化物)因其在L-亮氨酸分解代谢中的特定作用及其对钙蛋白酶的强效激活作用而具有独特性 。 这将它与其他酰基肉碱区分开来,其他酰基肉碱具有不同的代谢作用和靶点 .

属性

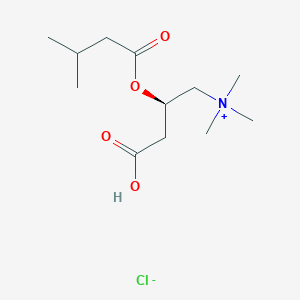

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWDFIOSIRGUUSM-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。